molecular formula C14H13Cl2NO3S B5706976 N-(3,4-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide

N-(3,4-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B5706976
M. Wt: 346.2 g/mol
InChI Key: PXOXSXQSQYGPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, commonly known as DCM, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DCM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 347.23 g/mol. In

Mechanism of Action

The mechanism of action of DCM is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. DCM has also been shown to bind to the active site of carbonic anhydrase IX, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate.
Biochemical and Physiological Effects
DCM has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that DCM inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. DCM has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCM in lab experiments is its high selectivity for carbonic anhydrase IX, which makes it a useful tool for studying the role of this enzyme in cancer progression. DCM is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using DCM is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of DCM in scientific research. One area of interest is the development of DCM derivatives that have improved selectivity and potency for carbonic anhydrase IX. Another area of interest is the use of DCM as a tool for studying the role of carbonic anhydrase IX in hypoxia and acidosis, which are common features of the tumor microenvironment. Additionally, DCM could be used in combination with other anticancer agents to enhance their efficacy and reduce toxicity.

Synthesis Methods

The synthesis of DCM involves the reaction of 3,4-dichloroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields DCM as a white crystalline solid. The purity of DCM can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DCM has been used in scientific research for various applications, including as a fluorescent probe for the detection of protein-ligand interactions, as a selective inhibitor of carbonic anhydrase IX, and as a potential anticancer agent. DCM has also been studied for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-9-7-11(4-6-14(9)20-2)21(18,19)17-10-3-5-12(15)13(16)8-10/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOXSXQSQYGPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide

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